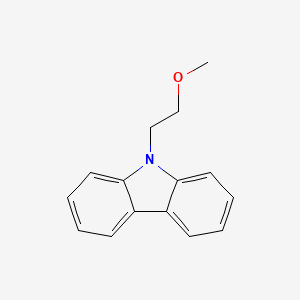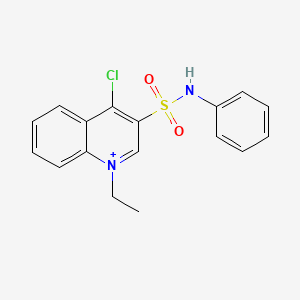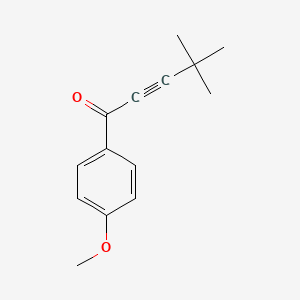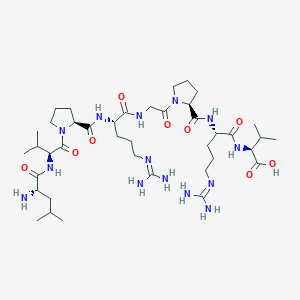
9-(2-Methoxyethyl)carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Methoxyethyl)carbazole: is an organic compound belonging to the carbazole family. Carbazole derivatives are known for their versatile applications in various fields due to their unique structural and electronic properties. The compound this compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom of the carbazole ring. This modification imparts specific chemical and physical properties to the compound, making it useful in different scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Methoxyethyl)carbazole typically involves the reaction of carbazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
Carbazole+2-Methoxyethyl Chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(2-Methoxyethyl)carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole quinones.
Reduction: Reduction reactions can convert it into dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted carbazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed under controlled conditions.
Major Products:
Oxidation: Carbazole quinones.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 9-(2-Methoxyethyl)carbazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology: In biological research, carbazole derivatives are studied for their potential as therapeutic agents. They exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: The compound is investigated for its potential use in drug development. Carbazole derivatives have shown promise in treating diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices due to its excellent charge transport properties.
Mécanisme D'action
The mechanism of action of 9-(2-Methoxyethyl)carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA and proteins, affecting their function. The compound’s electronic properties allow it to participate in redox reactions, influencing cellular processes such as apoptosis and cell proliferation.
Comparaison Avec Des Composés Similaires
9-Ethylcarbazole: Similar structure but with an ethyl group instead of a methoxyethyl group.
9-Methylcarbazole: Contains a methyl group instead of a methoxyethyl group.
9-Phenylcarbazole: Features a phenyl group attached to the nitrogen atom.
Uniqueness: 9-(2-Methoxyethyl)carbazole is unique due to the presence of the methoxyethyl group, which imparts specific solubility and electronic properties. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in OLEDs and photovoltaic cells.
Propriétés
Numéro CAS |
197297-40-8 |
|---|---|
Formule moléculaire |
C15H15NO |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
9-(2-methoxyethyl)carbazole |
InChI |
InChI=1S/C15H15NO/c1-17-11-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10-11H2,1H3 |
Clé InChI |
XDLNLNRDXSZVPH-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)


![Glycine, N-[[(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]acetyl]-](/img/structure/B15166702.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)



![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B15166738.png)
![1,5-Diazabicyclo[3.3.3]undec-2-ene](/img/structure/B15166743.png)
